molecular formula C15H11ClN2O B12375274 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B12375274
M. Wt: 270.71 g/mol
InChI Key: VKXJIEMSZDBZKJ-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylbenzoic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Chemical Reactions Analysis

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been explored for its applications in various scientific fields:

    Medicinal Chemistry: It has shown potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the chloro-substituted phenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

    4-Chloro-2-methylphenol: Similar in structure but lacks the oxadiazole ring, leading to different chemical properties and applications.

    5-(2-Chloro-4-methylphenyl)pyridin-2-amine:

The unique combination of the oxadiazole ring and the chloro-substituted phenyl group in this compound imparts specific electronic and steric properties that make it valuable for various applications.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H11ClN2O/c1-10-7-8-12(13(16)9-10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

VKXJIEMSZDBZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)Cl

Origin of Product

United States

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